
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one, also known as EIDD-2801, is a small molecule drug that has shown promising results in the treatment of viral infections. It is a nucleoside analog that works by inhibiting the replication of RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial viruses.
Wirkmechanismus
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one works by inhibiting the replication of RNA viruses through the incorporation of its active metabolite, EIDD-1931, into viral RNA. This incorporation leads to the introduction of mutations in the viral genome, which can result in non-functional viral proteins and the inhibition of viral replication.
Biochemische Und Physiologische Effekte
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. In addition, it has been shown to have good oral bioavailability and to be rapidly metabolized to its active form, EIDD-1931. 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has also been shown to have a long half-life, which may allow for less frequent dosing in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one is its broad-spectrum activity against multiple RNA viruses, which makes it a potentially useful tool for studying the replication and pathogenesis of these viruses. In addition, its safety profile and good oral bioavailability make it a promising candidate for clinical trials. However, one limitation of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one is its high cost of synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one. One area of focus is the optimization of the synthesis method to reduce the cost of production and increase the availability of the compound for research and clinical use. Another area of interest is the evaluation of the efficacy of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one in clinical trials for the treatment of viral infections, including COVID-19. In addition, the potential use of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one as a prophylactic agent to prevent viral infections is an area of ongoing research. Finally, the development of analogs of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one with improved potency and selectivity may lead to the discovery of new antiviral agents.
Synthesemethoden
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one can be synthesized using a multi-step process that involves the reaction of ethyl isopropyl ketone with hydroxylamine hydrochloride to form 4-ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one. The compound can be further purified using chromatography techniques to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been extensively studied in preclinical models and has shown potent antiviral activity against a range of RNA viruses. It has been shown to be effective in reducing viral load and improving survival rates in animal models of coronavirus and influenza virus infections. In addition, 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been shown to have a broad-spectrum activity against multiple strains of coronaviruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Eigenschaften
CAS-Nummer |
18443-37-3 |
|---|---|
Produktname |
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-ethyl-3-propan-2-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C7H12N2O2/c1-4-6-7(10)11-8-9(6)5(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
XGSKXINDDCMUOC-UHFFFAOYSA-N |
SMILES |
CCC1=C(ON=[N+]1C(C)C)[O-] |
Kanonische SMILES |
CCC1=C(ON=[N+]1C(C)C)[O-] |
Andere CAS-Nummern |
18443-37-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




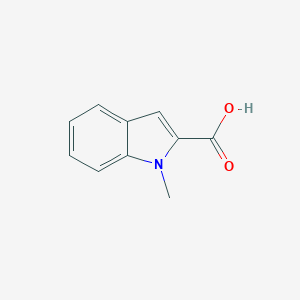
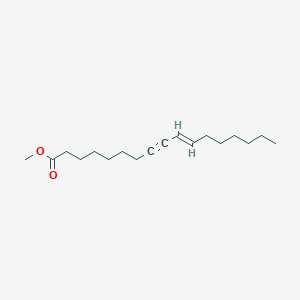
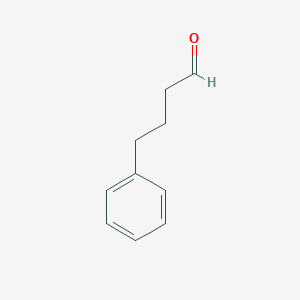
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
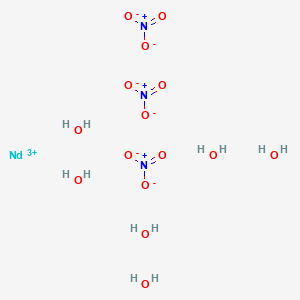
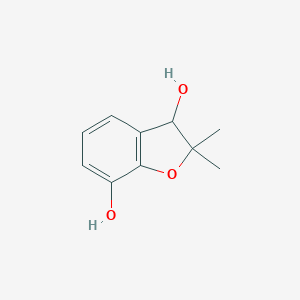
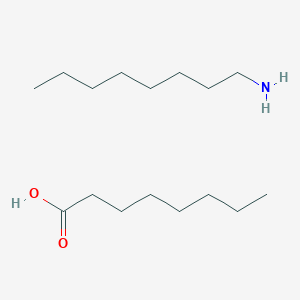
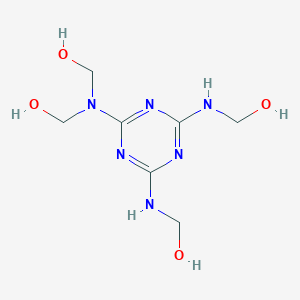
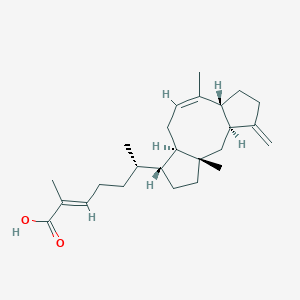
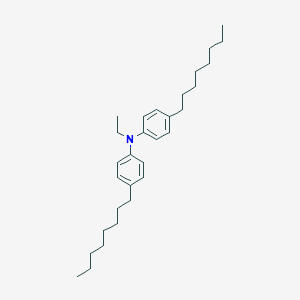
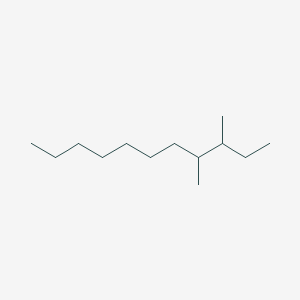
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
